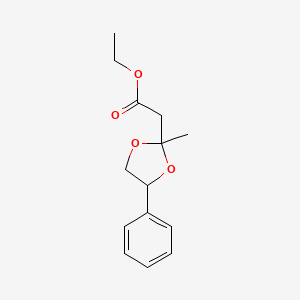
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.297 g/mol . It is a colorless liquid with a strong, fruity, apple-like odor . This compound is not found in nature and is typically synthesized for research and industrial purposes .
Méthodes De Préparation
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate can be prepared through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions typically include heating the reactants under reflux to achieve the desired product .
Analyse Des Réactions Chimiques
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Applications De Recherche Scientifique
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of fragrances and flavoring agents due to its fruity odor.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-1,3-dioxolane-2-propionate: This compound has a similar dioxolane ring but with different substituents on the ring.
2-Ethyl-4-phenyl-1,3-dioxolane: This compound has a similar dioxolane ring but lacks the ester group.
This compound is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties.
Propriétés
Numéro CAS |
58345-29-2 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C14H18O4/c1-3-16-13(15)9-14(2)17-10-12(18-14)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
Clé InChI |
YZRKSTVZZVKFSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(OCC(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


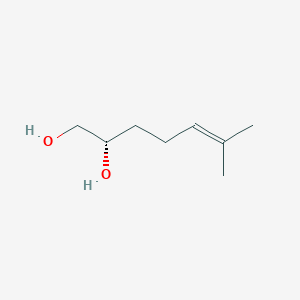
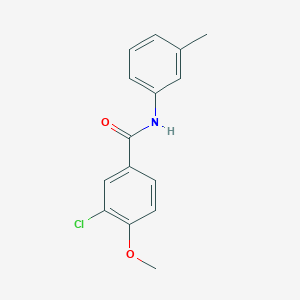
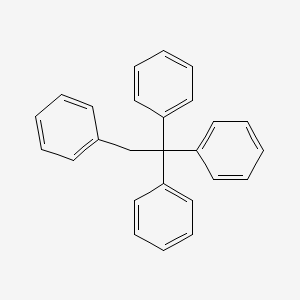
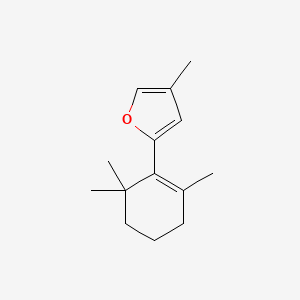
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)


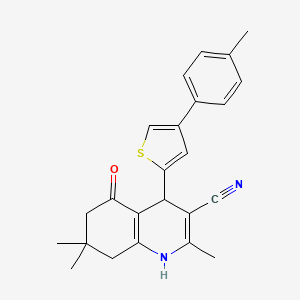
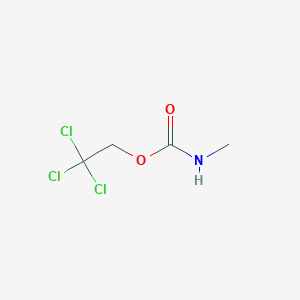
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
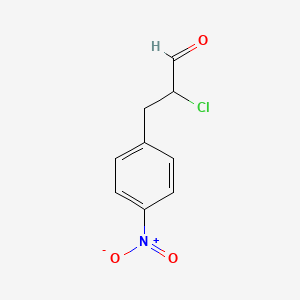
![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)


